Ammonium dodecyl sulfate

Catalog No.
S578980
CAS No.
2235-54-3
M.F
C12H29NO4S
M. Wt
283.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium dodecyl sulfate

CAS Number

2235-54-3

Product Name

Ammonium dodecyl sulfate

IUPAC Name

azane;dodecyl hydrogen sulfate

Molecular Formula

C12H29NO4S

Molecular Weight

283.43 g/mol

InChI

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3

InChI Key

BTBJBAZGXNKLQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Synonyms

ammonium dodecyl sulfate, ammonium lauryl sulfate, dodecyl sulfate, dodecyl sulfate, ammonium salt, dodecyl sulfate, barium salt, dodecyl sulfate, cadmium salt, dodecyl sulfate, calcium salt, dodecyl sulfate, cesium salt, dodecyl sulfate, cobalt (+2) salt, dodecyl sulfate, copper (+2) salt, dodecyl sulfate, lead (+2) salt, dodecyl sulfate, lithium salt, dodecyl sulfate, magnesium salt, dodecyl sulfate, magnesium, sodium salt (4:1:2), dodecyl sulfate, manganese (+2) salt, dodecyl sulfate, manganese salt, dodecyl sulfate, nickel (+2) salt, dodecyl sulfate, potassium salt, dodecyl sulfate, rubidium salt, dodecyl sulfate, silver (+1) salt, dodecyl sulfate, strontium salt, dodecyl sulfate, thallium (+1) salt, dodecyl sulfate, zinc salt (2:1), lauryl sulfate, laurylsulfate, lithium dodecyl sulfate, lithium lauryl sulfate, magnesium dodecyl sulfate, magnesium lauryl sulfate, potassium dodecyl sulfate

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.N

The exact mass of the compound Ammonium dodecyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium dodecyl sulfate (ALS), CAS 2235-54-3, is a primary anionic surfactant characterized by a 12-carbon hydrophobic tail and a highly polar sulfate headgroup neutralized by an ammonium counterion. While structurally homologous to the ubiquitous sodium dodecyl sulfate (SDS), the substitution of the sodium cation with the larger, weaker-binding ammonium ion fundamentally alters its physicochemical behavior. In industrial and laboratory settings, ALS exhibits a critical micelle concentration (CMC) of approximately 7.1 mM at 30 °C and functions as a high-foaming detergent, emulsifier, and protein denaturant [1]. Its procurement value is largely driven by its superior cold-water solubility, distinct micellar packing geometry, and specific counterion volatility, making it a specialized alternative to SDS in temperature-sensitive manufacturing, proteomics sample preparation, and neutral-to-acidic formulations [2].

Treating ammonium dodecyl sulfate as a direct drop-in replacement for sodium dodecyl sulfate (SDS) frequently leads to catastrophic formulation failures or analytical artifacts. The most critical divergence lies in pH stability: while SDS remains stable across a broad alkaline spectrum, ALS is strictly constrained to acidic or neutral environments (pH 4–7), as alkaline conditions trigger the release of free ammonia gas, compromising product integrity and safety [1]. Furthermore, in analytical workflows such as MALDI mass spectrometry, the sodium ions in SDS form persistent sodium-protein adducts that severely degrade mass resolution, an issue entirely bypassed by the volatile ammonium counterion in ALS [2]. Consequently, substituting SDS with ALS—or vice versa—requires a fundamental recalculation of processing temperatures, pH buffers, and downstream analytical compatibility.

Thermodynamic Solubility and Cold-Processing Viability

The Krafft point dictates the minimum temperature at which a surfactant forms micelles rather than precipitating as a solid. Ammonium dodecyl sulfate demonstrates a significantly lower Krafft point (10.4 °C) compared to its sodium homolog (16.0 °C) [1]. This thermodynamic difference means ALS remains in a soluble, micellar state at much lower temperatures, preventing unwanted crystallization and phase separation during cold storage or cold-water manufacturing processes [2].

Evidence DimensionKrafft Temperature (TK)
Target Compound Data10.4 ± 0.07 °C
Comparator Or Baseline16.0 °C (Sodium dodecyl sulfate)
Quantified Difference5.6 °C lower Krafft point
ConditionsAqueous solution, absence of added salts

Enables energy-efficient cold-water processing and prevents phase separation in low-temperature storage, reducing heating overhead in large-scale manufacturing.

Elimination of Sodium Adducts in MALDI-MS Sample Preparation

In protein sample preparation, the use of SDS introduces high concentrations of sodium ions, which form sodium-protein adducts during Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). These adducts severely degrade mass resolution and measurement accuracy. Substituting SDS with ammonium dodecyl sulfate mitigates this issue, as the ammonium counterion is volatile and does not form stable mass adducts, thereby preserving the spectral clarity of hydrophobic proteins and peptide mixtures even at surfactant concentrations up to 1% [1].

Evidence DimensionMass Spectrometry Signal Interference
Target Compound DataMinimal adduct formation (volatile counterion)
Comparator Or BaselineHigh sodium-protein adduct formation (Sodium dodecyl sulfate)
Quantified DifferenceComplete elimination of sodium-induced spectral degradation
ConditionsProtein/peptide sample preparation for MALDI-MS analysis (up to 1% surfactant)

Crucial for analytical core facilities, as ALS allows for effective protein denaturation and solubilization without ruining downstream mass spectrometry resolution.

Micellar Aggregation Number and Foam Density

The larger ionic radius and weaker binding of the ammonium counterion compared to sodium alter the packing geometry of the surfactant molecules at the air-water interface. At 25 °C, ammonium dodecyl sulfate forms larger micelles with an aggregation number (N0) of 70, whereas SDS micelles typically have an aggregation number of approximately 60-62 under identical conditions [1]. This increased aggregation number and modified Stern layer hydration create more stable interfacial films, translating to denser, longer-lasting foam structures that resist collapse under mechanical stress.

Evidence DimensionMicellar Aggregation Number (N0)
Target Compound DataN0 = 70
Comparator Or BaselineN0 ≈ 60-62 (Sodium dodecyl sulfate)
Quantified Difference~15% larger micellar aggregation number
ConditionsAqueous solution at Critical Micelle Concentration (CMC), 25 °C

The larger aggregation number alters interfacial film stability, providing formulators with a mechanism to achieve denser, creamier foam profiles without increasing total surfactant concentration.

Alkaline Stability Constraints and Ammonia Volatilization

A critical operational limitation of ammonium dodecyl sulfate is its reactivity in alkaline environments. While sodium dodecyl sulfate is highly stable across a wide pH range (including highly alkaline industrial degreasers), ALS undergoes a shift in equilibrium at pH levels above 8-9, resulting in the release of free ammonia gas [1]. This restricts the use of ALS strictly to slightly acidic or neutral formulations (pH 4–7), where it maintains excellent chemical stability and structural integrity[2].

Evidence DimensionHigh-pH Stability
Target Compound DataUnstable (releases free ammonia gas)
Comparator Or BaselineStable (no gas release) (Sodium dodecyl sulfate)
Quantified DifferenceStrict pH < 8 operational ceiling for ALS
ConditionsAqueous formulation at alkaline pH (>8)

Acts as a hard procurement filter; buyers formulating alkaline industrial cleaners must avoid ALS, while those formulating neutral/acidic products can safely leverage its unique properties.

Proteomics and Mass Spectrometry Sample Prep

Due to its lack of sodium ions, ALS is the preferred denaturing surfactant for solubilizing hydrophobic proteins and peptide mixtures prior to MALDI-MS, avoiding the signal-degrading adducts caused by SDS[1].

Cold-Processed Liquid Formulations

Because of its lower Krafft point (10.4 °C), ALS is ideal for manufacturing workflows that require cold-water mixing or for products that must remain clear and homogeneous during low-temperature storage or shipping [2].

Mild, Acidic-to-Neutral Cleansing Systems

In formulations strictly buffered between pH 4 and 7, ALS provides superior foam density and stability compared to SDS, making it highly suitable for premium, low-irritation personal care and specialty laboratory detergents .

Physical Description

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999)
Liquid

Color/Form

Clear liquid

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

283.18172958 g/mol

Monoisotopic Mass

283.18172958 g/mol

Heavy Atom Count

18

Density

1.03 at 68 °F (USCG, 1999)

UNII

Q7AO2R1M0B

Related CAS

151-41-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 617 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 617 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 615 of 617 companies with hazard statement code(s):;
H302 (71.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (21.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (78.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2235-54-3

Metabolism Metabolites

Nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. (A2878, A2879)

Wikipedia

Ammonium lauryl sulfate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Surfactant

Methods of Manufacturing

REACTION OF N-DODECYL ALCOHOL WITH CHLOROSULFONIC ACID FOLLOWED BY NEUTRALIZATION WITH AMMONIA

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Sulfuric acid, monododecyl ester, ammonium salt (1:1): ACTIVE

Analytic Laboratory Methods

APHA Methods 5540C Anionic Surfactants as MBAS. Extraction method with LOD = 0.025 mg/L /SURFACTANTS/
EMSLC Method 425.1 Methylene Blue Active Substances (MBAS). Extraction method with LOD = 0.025 mg/l /SURFACTANTS/

Dates

Last modified: 08-15-2023

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